![molecular formula C6H4ClFIN B1416623 2-Chloro-5-fluoro-4-iodo-3-methylpyridine CAS No. 884494-50-2](/img/structure/B1416623.png)
2-Chloro-5-fluoro-4-iodo-3-methylpyridine
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-fluoro-4-iodo-3-methylpyridine is characterized by a pyridine ring with chlorine, fluorine, and iodine substituents, along with a methyl group . The InChI code for this compound is 1S/C6H4ClFIN/c1-3-5(9)4(8)2-10-6(3)7/h2H,1H3 .Physical And Chemical Properties Analysis
2-Chloro-5-fluoro-4-iodo-3-methylpyridine has a molecular weight of 271.46 g/mol . It is a yellow to brown solid at room temperature . The compound has a storage temperature of 2-8°C .Scientific Research Applications
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are compounds with significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in these molecules often leads to reduced basicity and reactivity compared to their chlorinated and brominated analogs2-Chloro-5-fluoro-4-iodo-3-methylpyridine can serve as a precursor in the synthesis of various fluorinated pyridines, which are valuable in the development of new pharmaceuticals and agrochemicals .
Radiopharmaceuticals
The introduction of fluorine-18, a positron-emitting isotope, into pyridine rings creates compounds that can be used as imaging agents in positron emission tomography (PET). These agents are crucial for local radiotherapy of cancer and other diseases. The compound could potentially be used to synthesize F-18 substituted pyridines for this purpose .
Agricultural Chemistry
In the search for new agricultural products with improved properties, the introduction of fluorine atoms into lead structures is a common modification2-Chloro-5-fluoro-4-iodo-3-methylpyridine could be used to synthesize compounds with potential use as herbicides and insecticides, contributing to the development of more effective and environmentally friendly agricultural chemicals .
Organic Synthesis Intermediates
This compound can act as an intermediate in various organic synthesis reactions. For example, it can undergo nucleophilic substitution reactions to introduce different functional groups, which can then be further transformed into more complex molecules. This versatility makes it valuable for synthesizing a wide range of organic compounds .
Material Science
Fluorinated pyridines can be used in material science, particularly in the creation of novel materials with specific electronic or photonic properties. The electron-withdrawing nature of the fluorine atom can significantly alter the electronic characteristics of materials, making them suitable for applications in electronics and photonics .
Medicinal Chemistry
The introduction of fluorine into medicinal compounds can greatly affect their metabolic stability, bioavailability, and binding affinity to biological targets. As such, 2-Chloro-5-fluoro-4-iodo-3-methylpyridine may be used in the synthesis of fluorine-containing drugs, which represent a significant portion of pharmaceuticals used in medical treatment .
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H320, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-chloro-5-fluoro-4-iodo-3-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFIN/c1-3-5(9)4(8)2-10-6(3)7/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDAOXIUFDSTDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1Cl)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654555 | |
Record name | 2-Chloro-5-fluoro-4-iodo-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoro-4-iodo-3-methylpyridine | |
CAS RN |
884494-50-2 | |
Record name | 2-Chloro-5-fluoro-4-iodo-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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